molecular formula C6H11N3O B2735725 2-(1H-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226182-59-6

2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B2735725
CAS No.: 2226182-59-6
M. Wt: 141.174
InChI Key: LZAAOCRRYROPJR-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,2,4-triazole with 1-chlorobutan-2-ol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit the activity of certain enzymes, such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal agent with a similar structure, used to treat fungal infections.

    Fluconazole: Another triazole antifungal, widely used in clinical settings.

    Bitertanol: A triazole fungicide used in agriculture

Uniqueness

2-(1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-6(3-10)9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAAOCRRYROPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1C=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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